Ilaprazole is a substituted benzimidazole classified as a proton pump inhibitor (PPI). [] It is recognized for its potent anti-ulcer properties and is utilized in scientific research to investigate gastric acid suppression and its effects on various biological processes. [] Ilaprazole serves as a valuable tool for researchers exploring novel therapeutic targets and understanding the physiological roles of gastric acid. []
Ilaprazole is a novel compound classified as a proton pump inhibitor, primarily used in the treatment of acid-related disorders such as duodenal ulcers. It is synthesized by Il-Yang Pharmaceutical in South Korea and further developed by Livzon Pharmaceutical Group in China. The compound has gained attention due to its efficacy in suppressing gastric acid secretion, similar to other proton pump inhibitors like omeprazole. Ilaprazole has been approved for use in China, with a recommended dosage of 10 mg per day for peptic ulcers.
The synthesis of Ilaprazole involves several key steps, primarily focusing on the formation of the thioether intermediate. The process typically includes:
The molecular structure of Ilaprazole can be represented as follows:
The structural features include:
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, confirm the structure and purity of Ilaprazole, with key peaks indicating specific functional groups present in the molecule .
Ilaprazole undergoes several chemical reactions during its synthesis and application:
Ilaprazole functions by inhibiting the hydrogen/potassium ATPase enzyme located at the secretory surfaces of gastric parietal cells. This inhibition leads to a significant decrease in gastric acid secretion, effectively treating conditions like peptic ulcers and gastroesophageal reflux disease.
The mechanism can be summarized as follows:
Ilaprazole exhibits several notable physical and chemical properties:
Ilaprazole is primarily used in clinical settings for:
Ilaprazole (chemical name: 2-[[(4-methoxy-3-methyl)-2-pyridinyl] methyl-sulfinyl]-5-(1H-pyrol-1-yl)-1H-benzimidazole; CAS: 172152-36-2) represents the third-generation evolution of proton pump inhibitors (PPIs), first developed by Il-Yang Pharmaceutical (Korea) and subsequently advanced by Livzon Pharmaceutical Group (China) [3] [9]. Its molecular structure features a substituted benzimidazole core with a pyrrole ring extension at the C5 position, distinguishing it chemically from earlier PPIs like omeprazole and lansoprazole [6] [8]. This structural modification confers enhanced pharmacokinetic properties, including an extended plasma half-life (3-6 hours versus 0.5-2 hours for conventional PPIs) and more sustained acid suppression [1] [9].
Ilaprazole functions as a prodrug activated in the acidic environment of gastric parietal cells. Following systemic absorption, it concentrates in the secretory canaliculi where it undergoes acid-catalyzed conversion to sulfenamide—the active form that irreversibly binds to cysteine residues (Cys813 and Cys822) on the H⁺/K⁺-ATPase pump [8]. This covalent inhibition blocks the final step of gastric acid secretion, achieving potent antisecretory effects. Unlike earlier PPIs, ilaprazole demonstrates linear pharmacokinetics across therapeutic doses (5-40 mg orally; 5-30 mg intravenously) with dose-proportional increases in Cₘₐₓ and AUC [2] [9].
Table 1: Key Pharmacokinetic Properties of Ilaprazole
Property | Value | Clinical Implication |
---|---|---|
Plasma half-life (t₁/₂) | 4.7–5.3 hours | Sustained acid suppression |
Major metabolizing enzymes | CYP3A4 (predominant), CYP2C19 (minor) | Reduced impact of CYP2C19 polymorphisms |
Time to peak (Tₘₐₓ) | 2–4 hours (oral) | Rapid absorption |
Plasma protein binding | ~97% | Limited drug displacement interactions |
A pivotal pharmacological advancement is ilaprazole's metabolic profile. While conventional PPIs undergo extensive CYP2C19-mediated metabolism—resulting in significant genetic polymorphism effects—ilaprazole is predominantly metabolized by CYP3A4 with only minor CYP2C19 involvement [1] [9]. Population pharmacokinetic modeling confirms this translates to lower interindividual variability (18.7% for clearance) compared to omeprazole (up to 40% variability) [9]. Covariate analysis identifies body weight and sex as clinically relevant covariates for volume of distribution and clearance, respectively, while disease status (healthy vs. duodenal ulcer) minimally affects exposure-response relationships [9].
Ilaprazole's transition from preclinical development to clinical application demonstrates significant therapeutic advantages across acid-related pathologies:
Gastroesophageal Reflux Disease (GERD): In patients with non-erosive reflux disease (NERD), ilaprazole 20 mg/day significantly improves symptom scores (GerdQ), histopathological findings (basal cell hyperplasia, papillary elongation), and inflammatory biomarkers (TNF-α, IL-8, TRPV1, MCP-1) after 4 weeks of treatment [5]. Notably, impedance-pH monitoring revealed efficacy across GERD subtypes: true NERD (abnormal acid exposure), hypersensitive esophagus (normal acid exposure with positive symptom-reflux association), and functional heartburn [5]. The prolonged acid suppression (mean percentage time with intragastric pH >6: 63.6% with IV ilaprazole 30 mg vs. 51.7% with esomeprazole 80 mg) correlates with accelerated symptom resolution [2].
Peptic Ulcer Disease: A multicenter, double-blind trial in 235 duodenal ulcer patients established non-inferiority between ilaprazole 10 mg (93.1% healing rate) and omeprazole 20 mg (89.8% healing rate) at 4 weeks [4]. Meta-analysis further confirmed ilaprazole's superiority in ulcer healing (OR=1.56, 95% CI: 1.12–2.18) versus conventional PPIs, attributed to more stable plasma concentrations [3] [4]. Continuous 24-hour pH monitoring demonstrated dose-dependent acid suppression, with ilaprazole 10 mg achieving comparable gastric pH control to omeprazole 20 mg [4].
Helicobacter pylori Eradication: Ilaprazole-based triple therapy (ilaprazole + amoxicillin + clarithromycin) enhances eradication rates by 12–15% compared to omeprazole-based regimens [1]. This stems from ilaprazole's more potent and prolonged inhibition of bacterial urease activity and synergism with antibiotics due to sustained intragastric pH elevation above 6.0—critical for antibiotic stability and efficacy [1].
Intravenous Formulation: For emergent conditions (e.g., upper GI bleeding), ilaprazole infusion (20 mg loading dose followed by 10 mg daily) provides rapid, consistent acid suppression without efficacy differences between healthy subjects and duodenal ulcer patients [2]. Phase II studies confirm comparable pH control to high-dose esomeprazole (80 mg) but with lower dosing frequency and reduced plasma exposure variability [2] [9].
Ilaprazole occupies a distinct niche within the PPI class due to its pharmacodynamic and pharmacokinetic advantages:
Acid Suppression Superiority: Head-to-head comparisons demonstrate ilaprazole's potency:
Metabolic and Pharmacogenomic Advantages: Unlike omeprazole, pantoprazole, and lansoprazole—which rely heavily on CYP2C19—ilaprazole undergoes predominantly CYP3A4-mediated metabolism [1] [7] [9]. This minimizes the impact of CYP2C19 polymorphisms (2/3 alleles), which cause 30–50% lower efficacy in poor metabolizers taking conventional PPIs [1]. Population pharmacokinetic analyses confirm ilaprazole's lower interindividual variability in AUC (23.7% vs. >40% for omeprazole), enhancing predictability [9].
Drug Interaction Profile: Ilaprazole exhibits fewer clinically significant drug interactions than other PPIs. Non-enzymatic sulfoxide reduction accounts for >60% of its metabolic clearance, reducing competition for CYP450 enzymes [7] [9]. This is particularly advantageous in polypharmacy scenarios (e.g., H. pylori triple therapy) where conventional PPIs may interact with antibiotics metabolized by CYP3A4/CYP2C19 [1].
Table 2: Comparative Analysis of Ilaprazole Versus Conventional PPIs
Parameter | Ilaprazole | Omeprazole | Esomeprazole | Rabeprazole |
---|---|---|---|---|
Half-life (hours) | 4.7–6.0 | 0.5–1.2 | 1.2–1.5 | 1.0–1.5 |
Major Metabolism | CYP3A4 (∼70%) | CYP2C19 (∼80%) | CYP2C19 (∼73%) | Non-enzymatic (∼60%) |
CYP2C19 Polymorphism Impact | Minimal | High | Moderate | Low |
H. pylori Eradication Advantage | +15% vs. omeprazole | Reference | +5–8% vs. omeprazole | +8–10% vs. omeprazole |
IV Dose Equivalence | 20 mg → 10 mg daily | 80 mg bolus → 8 mg/hr | 80 mg bolus → 8 mg/hr | Not applicable |
Emerging Therapeutic Potential: Beyond acid suppression, ilaprazole demonstrates novel biological activities. It potently inhibits T-cell-originated protein kinase (TOPK)—an oncogenic kinase overexpressed in colon, ovarian, and lung cancers—with Kd=111.0 ± 2.3 μM [6]. In HCT116 xenograft models, ilaprazole suppresses tumor growth by 58% (p<0.01) through TOPK-mediated inhibition of histone H3 phosphorylation, suggesting potential for drug repurposing in oncology [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: